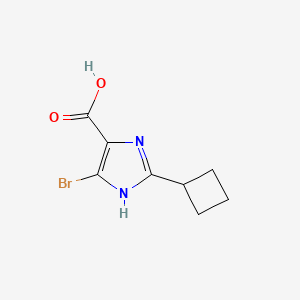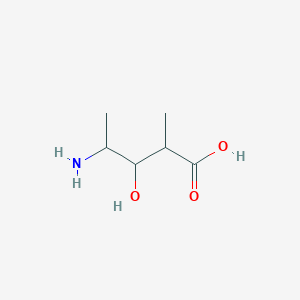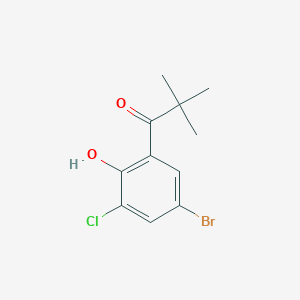![molecular formula C14H17NO4 B15271996 (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, which is known for its ring strain and reactivity, and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the benzyloxycarbonyl-protected amino group: This step often involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Coupling of the cyclopropyl and protected amino groups: This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The cyclopropyl ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the cyclopropyl ring.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyclopropyl group can interact with the enzyme’s active site, while the benzyloxycarbonyl-protected amino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-cyclopropylpropanoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
(3S)-3-{[(tert-Butyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid: Uses a different protecting group, which can affect its reactivity and stability.
(3S)-3-{[(Methoxy)carbonyl]amino}-3-cyclopropylpropanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the benzyloxycarbonyl group in (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid provides unique reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and drug development.
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
(3S)-3-cyclopropyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI 键 |
KTNFIIVAHZGIKA-LBPRGKRZSA-N |
手性 SMILES |
C1CC1[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





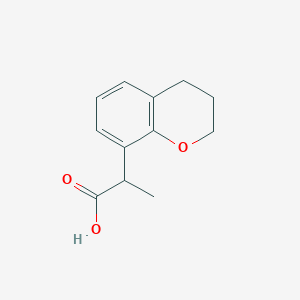
![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
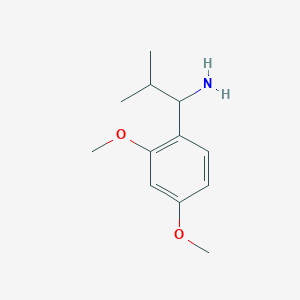
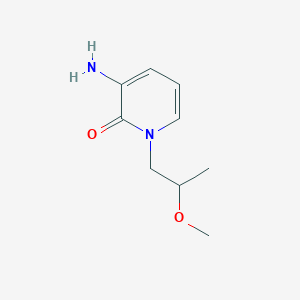
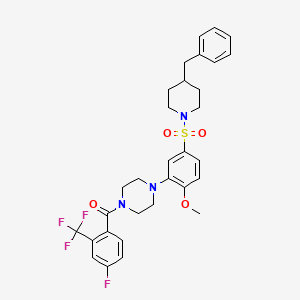
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
